2,4-dimethyl-7-nitro-1H-benzimidazole
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Overview
Description
2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a nitro-substituted carboxylic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and subsequent reduction to yield the desired benzimidazole compound .
Industrial Production Methods: Industrial production of 2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole often employs catalytic processes to enhance yield and selectivity. Catalysts such as nickel or palladium are used to facilitate the cyclization and reduction steps. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a nickel or palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino-substituted benzimidazoles.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
- 2-Methyl-7-nitro-1H-benzo[d]imidazole
- 4-Methyl-7-nitro-1H-benzo[d]imidazole
- 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole
Comparison: 2,4-Dimethyl-7-nitro-1H-benzo[d]imidazole is unique due to the specific positioning of its methyl and nitro groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in various applications .
Properties
CAS No. |
23291-70-5 |
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Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2,7-dimethyl-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-4-7(12(13)14)9-8(5)10-6(2)11-9/h3-4H,1-2H3,(H,10,11) |
InChI Key |
WIBJMIWMRXIJOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])N=C(N2)C |
Origin of Product |
United States |
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